Home > Products > Screening Compounds P126829 > 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide - 312623-30-6

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Catalog Number: EVT-2876181
CAS Number: 312623-30-6
Molecular Formula: C20H14N4O3
Molecular Weight: 358.357
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antibacterial agents: Research has shown promising antibacterial activity of certain imidazo[1,2-a]pyridine derivatives against various Gram-positive and Gram-negative bacteria. []
  • Benzodiazepine receptor ligands: Studies have investigated imidazo[1,2-a]pyridine derivatives as ligands for both central and peripheral benzodiazepine receptors, highlighting their potential in neuroscience research. []
  • Bioreductive anti-tumour drugs: Some imidazo[1,2-a]pyridine derivatives, particularly N-oxides, have shown potential as bioreductively activated cytotoxins, suggesting possibilities for cancer research. []

DS2OMe (4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide)

Compound Description: DS2OMe is a candidate PET radioligand for visualizing δ-containing GABAA receptors in the brain. It is labeled with Carbon-11 for use in PET imaging studies. DS2OMe demonstrates good brain penetration and selectivity for the δ-subunit containing GABAA receptors. [, ]

Relevance: DS2OMe shares the core imidazo[1,2-a]pyridine scaffold with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Both compounds also feature a benzamide substituent at the 3-position of the imidazo[1,2-a]pyridine ring. The key difference lies in the substituents on the benzamide ring (4-methoxy in DS2OMe and 3-nitro in the target compound) and the 2-position of the imidazo[1,2-a]pyridine ring (thiophen-2-yl in DS2OMe and phenyl in the target compound). [, ]

DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide)

Compound Description: DS2, also known as delta selective compound 2, is a widely used tool for studying δ-subunit-containing GABAA receptors. It exhibits positive allosteric modulation of these receptors, particularly those containing the α4β1δ subunit combination. Despite extensive research, the exact binding site of DS2 has been elusive until recently, when it was identified as a site in the transmembrane domain of the α4(+)β1(−) interface. []

Relevance: DS2 is highly structurally similar to 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Both compounds share the same core imidazo[1,2-a]pyridine structure with a benzamide substituent at the 3-position. The primary difference lies in the substituents on the benzamide ring (4-chloro in DS2 and 3-nitro in the target compound) and the 2-position of the imidazo[1,2-a]pyridine ring (2-thienyl in DS2 and phenyl in the target compound). []

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide

Compound Description: This compound's crystal structure reveals a columnar arrangement of molecules interconnected by N-H...N hydrogen bonds along the b-axis. The imidazo[1,2-a]pyridine ring system and the phenyl ring are almost coplanar. []

(E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol

Compound Description: This compound features a fused five and six-membered ring system (imidazo[1,2-a]pyridine) connected to a methyl group, a phenyl ring, and an (iminomethyl)phenol group. Crystal structure analysis reveals an almost planar fused ring system that forms specific dihedral angles with the phenyl and (iminomethyl)phenol groups. The crystal packing involves centrosymmetric dimers linked by C-H⋯π interactions and O–H⋯N hydrogen bonds. []

Relevance: This compound shares the 2-phenylimidazo[1,2-a]pyridine core structure with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. The key difference lies in the substituent at the 3-position of the imidazo[1,2-a]pyridine ring, which is a carboximidoylphenol group in the related compound, compared to the 3-nitro benzamide group in the target compound. Additionally, the related compound possesses a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring. []

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives

Compound Description: This series of derivatives was synthesized from 3-(8-bromoimidazo [1,2-a]pyridin-2-yl)-4-fluoroaniline and characterized using various spectroscopic techniques. []

Relevance: This family of compounds is closely related to 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Both share the core imidazo[1,2-a]pyridine structure and a benzamide substituent. The key differences lie in the presence of a bromine atom at the 8-position and a fluorine atom at the 4-position of the phenyl ring directly attached to the imidazo[1,2-a]pyridine in the related compound, while the target compound has a nitro group on the benzamide and no substituents on the phenyl ring attached to the imidazo[1,2-a]pyridine. []

2-Phenylimidazo[1,2-alpha]pyridine derivatives

Compound Description: These derivatives, including alkyl 2-phenylimidazo[1,2-alpha]pyridine-3-carboxylates, acetates, propionates, and N,N-dialkyl-2-phenylimidazo[1,2-alpha]pyridine-3-carboxamides, acetamides, and propionamides, were synthesized and evaluated for their affinity towards central and peripheral benzodiazepine receptors. 6-substituted or 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-alpha]pyridin-3-yl)acetamides exhibited high affinity and selectivity for either central or peripheral benzodiazepine receptors depending on the substituents. Notably, 6-substituted compounds showed varying selectivity for central and peripheral receptors, while 6,8-disubstituted compounds were highly selective for peripheral benzodiazepine receptors. Further investigation of 7f and 7m revealed their potent and efficacious positive modulation of GABA-evoked Cl- currents at specific GABAA receptor subtypes expressed in Xenopus oocytes. []

Relevance: This series of compounds shares the 2-phenylimidazo[1,2-a]pyridine core with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. While the target compound has a 3-nitro benzamide substituent at the 3-position of the imidazo[1,2-a]pyridine ring, these derivatives have various substituents at the 3-position, including esters, amides, and alkyl chains, and they may also have substitutions at the 6- and/or 8-positions of the imidazo[1,2-a]pyridine. This class of compounds highlights the structural diversity and the potential for tuning the biological activity of 2-phenylimidazo[1,2-a]pyridine derivatives. []

8-Alkylamino-substituted phenylimidazo[1,2-a]quinoxaline mono-N-oxides

Compound Description: These compounds were investigated as potential bioreductive anti-tumor drugs. Their cytotoxic activity against hypoxic cells in vitro was strongly dependent on the structural nature and basicity of the 8-substituent, with less influence from the reduction potential. Compound 11 displayed significant differential toxicity toward hypoxic cells compared to oxic cells. Compounds with substituted or unsubstituted 8-piperazinyl substituents, or specific straight-chain aminoalkyl substituents, showed comparable activity in vitro. Less basic substituents at the 8-position abolished activity. An electron-withdrawing substituent on the 4-phenyl ring improved hypoxic potency, while an electron-donating substituent decreased potency. Notably, compound 37, a bifunctional derivative with a 2-nitroimidazole moiety, exhibited the highest hypoxic selectivity and lowest aerobic toxicity among the newly synthesized compounds. []

Relevance: Although these compounds are based on the imidazo[1,2-a]quinoxaline core instead of the imidazo[1,2-a]pyridine core of 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, both share the benzamide group and the exploration of substituent effects on biological activity. The findings highlight the importance of specific substituents in modulating the activity and selectivity of these heterocyclic compounds. []

(Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one and its derivatives

Compound Description: UV irradiation of (Z)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,3-diphenylprop-2-en-1-one (1a) and its 6-methyl and 6-iodo derivatives (1c and 1g) yielded a mixture of minor (E)-isomers (2a, 2c, and 2g) and major (E,Z)-N-(pyridin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amines (3a, 3c, and 3g). Conversely, only the corresponding furanoic derivatives (3b and 3d-3f) were obtained from the 5-methyl (1b), 7-methyl (1d), 8-methyl (1e), and 5-phenyl (1f) derivatives of the (Z)-ketone 1a. VIS illumination of (Z)-1,3-diphenyl-3-(2-phenylimidazo[1,2-a]benzo[l]quinolin-3-yl)prop-2-en-1-one (4) produced N-(benzo[h]quinolin-2-yl)-[(3,5-diphenylfuran-2-yl)phenylmethylidene]amine (5). The photoisomers 2a, 2c, 2g, 3a-3g, and 5 were isolated and characterized, with the structure of 3c confirmed by X-ray crystallography. The photoisomerization mechanism was elucidated using semiempirical quantum chemical calculations and mass spectrometry data. []

1,1-Difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides

Compound Description: This series of six boron heterocycles was synthesized from N-(pyridin-2-yl)benzamides and BF3·Et2O. The aryl(heteroaryl) groups in these compounds include phenyl, 4-MeC6H4, 4-N(CH3)2C6H4, 4-NO2C6H4, 2-naphthyl, and 2-thienyl. These heterocycles were characterized by NMR spectroscopy, GC-MS, and X-ray diffractometry. Their optical and electrochemical properties, including UV-vis spectra, fluorescence spectra, quantum yields, Stokes' shifts, and redox potentials, were also determined and analyzed. Additionally, their binding to bovine serum albumin (BSA) was investigated through BSA-binding experiments and molecular docking studies. []

Relevance: These compounds share the benzamide moiety with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, but they are based on a different heterocyclic core (pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uide). This study demonstrates the versatility of the benzamide group in constructing various heterocyclic systems with distinct structural and photophysical properties. []

Compound Description: VNO and VHA are potential oxidative impurities of Venetoclax, a potent BCL-2 inhibitor used in cancer treatment. VNO is generated by oxidizing Venetoclax with m-CPBA, while VHA is obtained by heating VNO with water. The formation of VHA from VNO involves a [, ] Meisenheimer rearrangement. These impurities may be relevant reference standards for Venetoclax API and tablet manufacturing. []

Relevance: Although structurally more complex, VNO and VHA share the benzamide moiety with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. These compounds showcase the potential for oxidative modifications of the benzamide group and its role in drug degradation and impurity formation. []

MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide)

Compound Description: MS-0022 is a novel synthetic smoothened (SMO) antagonist that effectively inhibits the Hedgehog (Hh) signaling pathway at low nanomolar concentrations. It also exhibits Hh pathway inhibition downstream of Suppressor of Fused (SUFU) at low micromolar concentrations. MS-0022 demonstrated inhibitory effects on the growth of several tumor cell lines in vitro and a transient delay in tumor growth in vivo, associated with a reduction in stromal Gli1 levels in SUIT-2 xenografts. []

Relevance: MS-0022 shares the core imidazo[1,2-a]pyridine and benzamide structural features with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. Although the position of the benzamide substituent differs (para to the imidazo[1,2-a]pyridine in MS-0022 and directly attached to it in the target compound), this compound highlights the potential of imidazo[1,2-a]pyridine-benzamide derivatives as inhibitors of the Hh signaling pathway. []

GSK923295 (3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide)

Compound Description: GSK923295 is a potent and selective inhibitor of centromere-associated protein E (CENP-E), a mitotic kinesin. It has demonstrated broad antitumor activity in vivo and is currently in human clinical trials. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine and benzamide structural features with 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, although it incorporates a complex side chain at the 3-position of the imidazo[1,2-a]pyridine ring. GSK923295 emphasizes the potential of targeting CENP-E with imidazo[1,2-a]pyridine-based inhibitors. []

Overview

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound notable for its unique structural features and potential biological applications. This compound contains a fused imidazo[1,2-a]pyridine core, which is linked to a nitro group and a benzamide moiety. The structure suggests possible interactions with biological targets, making it of interest in medicinal chemistry.

Source and Classification

This compound falls under the category of heterocyclic compounds, specifically imidazo[1,2-a]pyridine derivatives. It has been synthesized and characterized in various studies, highlighting its relevance in pharmaceutical research, particularly in the development of agents targeting specific biological pathways or diseases. The compound's classification as a nitro-substituted benzamide further indicates its potential utility in therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves several steps:

  1. Starting Materials: The synthesis often begins with 2-phenylimidazo[1,2-a]pyridin-3-amine as a key precursor.
  2. Nitration: The introduction of the nitro group at the 3-position can be achieved through electrophilic aromatic substitution using nitrating agents like nitric acid.
  3. Formation of Benzamide: The final step usually involves the coupling of the nitro-substituted intermediate with benzoyl chloride or an equivalent reagent to form the benzamide linkage.

The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be described as follows:

  • Core Structure: The compound features a fused five-membered imidazole ring with a six-membered pyridine ring.
  • Functional Groups: It contains a nitro group (-NO₂) at the 3-position and a benzamide group (-C(=O)N-) linked to the nitrogen atom of the imidazo[1,2-a]pyridine moiety.
Chemical Reactions Analysis

Reactions and Technical Details

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can participate in various chemical reactions:

  1. Electrophilic Substitution: The presence of the nitro group enhances electrophilicity at other positions on the aromatic rings, allowing for further functionalization.
  2. Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, potentially yielding derivatives with altered biological activity.
  3. Reactivity with Nucleophiles: The carbonyl carbon in the benzamide moiety can react with nucleophiles, leading to various derivatives that may exhibit different pharmacological properties.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide include:

  • Molecular Weight: Approximately 305.31 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic character.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Analytical techniques such as high-performance liquid chromatography can be used to assess purity and stability over time.

Applications

Scientific Uses

The primary applications of 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide include:

  1. Medicinal Chemistry: Its potential as an anticancer agent due to kinase inhibition makes it a candidate for further pharmacological studies.
  2. Biochemical Research: Used as a tool compound to explore biological pathways influenced by imidazo[1,2-a]pyridine derivatives.
  3. Drug Development: Serves as a lead compound for modifications aimed at enhancing efficacy or reducing toxicity in therapeutic contexts.

This compound exemplifies how structural modifications can lead to diverse biological activities within heterocyclic chemistry. Further research could elucidate its full therapeutic potential.

Properties

CAS Number

312623-30-6

Product Name

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

IUPAC Name

3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Molecular Formula

C20H14N4O3

Molecular Weight

358.357

InChI

InChI=1S/C20H14N4O3/c25-20(15-9-6-10-16(13-15)24(26)27)22-19-18(14-7-2-1-3-8-14)21-17-11-4-5-12-23(17)19/h1-13H,(H,22,25)

InChI Key

NSVWVCGTDIGHNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.